molecular formula C5H4N2O3 B14914812 6-Oxo-5,6-dihydropyrazine-2-carboxylic acid

6-Oxo-5,6-dihydropyrazine-2-carboxylic acid

Katalognummer: B14914812
Molekulargewicht: 140.10 g/mol
InChI-Schlüssel: OJXIAZYZGAJGDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Oxo-5,6-dihydropyrazine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H4N2O3 This compound is characterized by a pyrazine ring substituted with a carboxylic acid group and a keto group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo-5,6-dihydropyrazine-2-carboxylic acid typically involves the hydroxylation of pyridine-2-carboxylic acid. One method includes the microbial hydroxylation using Alcaligenes faecalis, which induces regiospecific hydroxylation to produce the desired compound . The reaction conditions involve maintaining the microbial culture on pyridine-2-carboxylic acid.

Industrial Production Methods: Industrial production of this compound may involve chemical synthesis routes that ensure high yield and purity. These methods often utilize controlled reaction environments to optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Oxo-5,6-dihydropyrazine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the keto group to form hydroxyl derivatives.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters and amides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alcohols and amines are used under acidic or basic conditions to form esters and amides, respectively.

Major Products: The major products formed from these reactions include various esters, amides, and hydroxyl derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

6-Oxo-5,6-dihydropyrazine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of various chemical products and intermediates.

Wirkmechanismus

The mechanism of action of 6-Oxo-5,6-dihydropyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its biological effects. For example, it may act as an inhibitor of protein kinases, which play a crucial role in cell signaling and regulation.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 6-Oxo-5,6-dihydropyrazine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both a keto and carboxylic acid group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C5H4N2O3

Molekulargewicht

140.10 g/mol

IUPAC-Name

3-oxo-2H-pyrazine-5-carboxylic acid

InChI

InChI=1S/C5H4N2O3/c8-4-2-6-1-3(7-4)5(9)10/h1H,2H2,(H,9,10)

InChI-Schlüssel

OJXIAZYZGAJGDQ-UHFFFAOYSA-N

Kanonische SMILES

C1C(=O)N=C(C=N1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.